2-Methyl-4-n-propoxybenzoic acid

Lipophilicity Drug-likeness Membrane permeability

Researchers exploring PPARα/γ modulator SAR often face limited access to non-interchangeable 2-methyl-4-alkoxybenzoic acid scaffolds. This compound directly addresses that gap as a key intermediate encompassed within PPARα-activating benzoic acid derivatives (US20060167058). - Distinct SAR Vector: Ortho-methyl substitution influences lipophilicity (XLogP3=2.7) and receptor geometry vs. unsubstituted analogs. - PPAR Probe: Enables optimization of PPARα potency and selectivity over PPARγ (2-methyl-4-methoxy analog EC₅₀=400 nM). - Versatile Building Block: Carboxylic acid handle for rapid ester/amide library synthesis.

Molecular Formula C11H14O3
Molecular Weight 194.23
CAS No. 1310144-25-2
Cat. No. B2805077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-n-propoxybenzoic acid
CAS1310144-25-2
Molecular FormulaC11H14O3
Molecular Weight194.23
Structural Identifiers
SMILESCCCOC1=CC(=C(C=C1)C(=O)O)C
InChIInChI=1S/C11H14O3/c1-3-6-14-9-4-5-10(11(12)13)8(2)7-9/h4-5,7H,3,6H2,1-2H3,(H,12,13)
InChIKeyNFTBXFPUMDLRFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Physicochemical Profile


2-Methyl-4-n-propoxybenzoic acid (CAS 1310144-25-2) is an ortho-methyl, para-propoxy disubstituted benzoic acid derivative with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol [1]. It belongs to the broader class of 4-alkoxybenzoic acids, a family that has demonstrated lipophilicity-dependent antimycobacterial activity [2] and serves as a scaffold for PPARα/γ modulators [3]. The compound’s substitution pattern (2-methyl-4-n-propoxy) distinguishes it from more common mono-substituted 4-alkoxybenzoic acids and from the 2-methyl-4-methoxy derivative that shows PPARγ agonist activity (EC₅₀ 400 nM) [4]. This specific spatial arrangement of substituents influences key molecular properties – including lipophilicity (XLogP3 = 2.7) [1], topological polar surface area (46.5 Ų) [1], and steric accessibility of the carboxylic acid moiety – that collectively determine its performance as a synthetic intermediate and biological probe.

Substitution pattern
2-Methyl-4-n-propoxybenzoic acid scaffold
Lipophilicity
Intermediate XLogP3 2.7 for permeability studies
Steric feature
Ortho-methyl may influence receptor fit and selectivity

Why Generic Substitution Falls Short


Within the 4-alkoxybenzoic acid family, biological activity is exquisitely sensitive to both the alkoxy chain length and the presence of aromatic ring substituents. The 1993 antituberculotic study demonstrated that antimycobacterial potency increases systematically with alkoxy chain length, driven by lipophilicity expressed through HPLC capacity factors [1]. The 2-methyl group introduces steric and electronic effects that alter pKa, hydrogen-bonding geometry, and receptor-binding complementarity relative to unsubstituted 4-propoxybenzoic acid. In the PPAR-targeting space, the 2-methyl-4-methoxy analog exhibits measurable PPARγ agonist activity (EC₅₀ = 400 nM in HEK293 transactivation assays) [2], while the 2-methyl-4-propoxy substitution pattern is encompassed within the generic formula of PPARα-selective benzoic acid derivatives disclosed in patent US20060167058 [3]. Simple replacement of the n-propoxy group with a methoxy or ethoxy group shifts XLogP3 by ~0.9–1.0 log unit [4], which can dramatically alter membrane permeability, metabolic stability, and target engagement. These non-interchangeable structure-activity relationships mean that generic substitution without experimental verification risks losing target potency, selectivity, or pharmacokinetic suitability.

Risk 1Replacing propoxy with shorter alkoxy chains reduces lipophilicity, potentially altering membrane permeability and target engagement.
Risk 2Substituting 4-propoxybenzoic acid (no 2-methyl) removes ortho-steric constraint and may shift receptor complementarity and pKa.
Risk 3Constitutional isomers (e.g., 4-isobutoxy) differ in branching and absence of 2-methyl, likely affecting metabolic stability and binding.

Quantitative Differentiation Evidence


Lipophilicity Comparison Across Key Analogs

The computed XLogP3 of 2-methyl-4-n-propoxybenzoic acid is 2.7 [1], which is 0.9 log units higher than 2-methyl-4-methoxybenzoic acid (XLogP3 = 1.8) [2] and 0.4 log units lower than 4-propoxybenzoic acid (XLogP3 = 3.1) [3]. This positions the target compound in an intermediate lipophilicity range that may offer a favorable balance between membrane permeability and aqueous solubility compared to shorter-chain and unsubstituted analogs.

Lipophilicity comparison
Cross-study comparable
XLogP3 2.7
Δ +0.9 vs methoxy
Δ -0.4 vs 4-propoxy
Intermediate lipophilicity may balance permeability and solubility
Computed, not measured log P; verify experimentally
Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area and Hydrogen Bonding Profile

The target compound and 4-propoxybenzoic acid share identical TPSA (46.5 Ų) [1][2] because the 2-methyl substituent does not add heteroatoms. However, the 2-methyl group increases molecular weight (194.23 vs. 180.20 Da) and adds steric bulk near the carboxylic acid, which may influence hydrogen-bonding geometry and receptor fit despite identical TPSA.

Polar surface area
Cross-study comparable
TPSA 46.5 Ų
MW 194.23 vs 180.20 (4-propoxy)
ΔMW +7.8%
Identical TPSA but steric bulk may alter binding pocket fit
2-methyl effect not captured by TPSA; SAR confirmation needed
Polar surface area Oral bioavailability Blood-brain barrier penetration

Antimycobacterial Activity and Underexplored SAR

In a systematic study of 4-alkoxybenzoic acids, antimycobacterial activity increased with alkoxy chain lipophilicity, and 4-propoxybenzoic acid (IV) was included among the active compounds tested alongside 4-isobutoxybenzoic acid (VIII) [1]. The 2-methyl substitution present in the target compound is absent from all compounds tested in that study, representing an unexplored SAR dimension. The patent literature on benzoic acid-derived PPARα agonists (US20060167058) structurally encompasses 2-methyl-4-alkoxy substitution patterns, suggesting potential antimycobacterial or metabolic disease applications distinct from simple 4-alkoxybenzoic acids [2].

Antimycobacterial SAR
Class-level inference
Target not directly tested
4-propoxy analog active (1993 study)
Patent generic formula includes 2-methyl-4-propoxy
Unexplored SAR vector; enables novel ortho-methyl investigation
No direct potency data; procurement addresses research gap
Antimycobacterial Tuberculosis SAR Lipophilicity-activity relationship

Alkoxy Chain Branching and Structural Isomerism

The target compound bears a linear n-propoxy chain (O–CH₂–CH₂–CH₃), whereas 4-isobutoxybenzoic acid (CAS 30762-00-6) has a branched isobutoxy chain (O–CH₂–CH(CH₃)₂) [1]. Despite identical elemental composition (C₁₁H₁₄O₃) and molecular weight (194.23 Da), the branching in 4-isobutoxybenzoic acid increases steric bulk near the ether oxygen, which can affect metabolic stability (e.g., CYP450-mediated O-dealkylation rates) and molecular recognition. The 2-methyl group in the target compound adds a further ortho-steric constraint absent in 4-isobutoxybenzoic acid.

Alkoxy chain topology
Cross-study comparable
Linear n-propoxy vs branched isobutoxy
LogP ~2.48 vs ~2.42 (computed)
2-methyl adds ortho constraint
Linear/branched topology may differentiate phase I metabolism
Structure-metabolism relationship studies; no experimental log P
Structural isomerism Alkoxy branching Steric effects Metabolic stability

Purity and Procurement Availability

Multiple vendors supply 2-methyl-4-n-propoxybenzoic acid at 97–98% purity , whereas the closely related 4-isobutoxybenzoic acid is commonly offered at 95% minimum purity . For SAR studies where trace impurities can confound biological assay interpretation, a 2–3% purity advantage may reduce the need for additional purification steps.

Purity availability
Data to verify
97–98% (multiple vendors)
vs 95% for 4-isobutoxy analog
Higher specified purity may support assay reproducibility
Vendor-specified; independent QC recommended
Chemical purity Procurement Quality control Reproducibility

Rotatable Bond Count and Conformational Flexibility

The target compound has 4 rotatable bonds (2-methyl-4-n-propoxybenzoic acid) [1], compared to 2 rotatable bonds for 2-methyl-4-methoxybenzoic acid and 3 rotatable bonds for 2-methyl-4-ethoxybenzoic acid. The additional rotatable bond arises from the propoxy –CH₂– group, increasing conformational entropy in solution, which may impose a slightly higher entropic penalty upon target binding while also providing greater conformational sampling for induced-fit recognition.

Rotatable bonds
Cross-study comparable
4 rotatable bonds
Δ +2 vs methoxy
Δ +1 vs ethoxy
Intermediate flexibility may balance rigidity and conformational entropy
Relevant for binding thermodynamics; computed parameter
Conformational flexibility Entropic binding penalty Molecular recognition

Recommended Research and Industrial Applications


PPARα Agonist Lead Optimization

The structural formula of 2-methyl-4-n-propoxybenzoic acid falls within the generic scope of PPARα-activating benzoic acid derivatives claimed in US20060167058 [1]. Its intermediate lipophilicity (XLogP3 = 2.7) and 2-methyl substitution pattern make it a valuable probe for optimizing the balance between PPARα potency, selectivity over PPARγ (where the 2-methyl-4-methoxy analog shows EC₅₀ = 400 nM) [2], and metabolic stability. Researchers developing next-generation PPARα agonists for dyslipidemia or NASH can use this compound as a scaffold-modification intermediate.

Antimycobacterial SAR Expansion

The Waisser et al. (1993) study established that antimycobacterial activity of 4-alkoxybenzoic acids increases with lipophilicity, with 4-propoxybenzoic acid and 4-isobutoxybenzoic acid among the active compounds [3]. However, no 2-methyl-substituted derivatives were tested. 2-Methyl-4-n-propoxybenzoic acid offers an unexplored SAR vector: the ortho-methyl group may enhance activity through steric and electronic effects or may introduce cytotoxicity. Procurement of this compound enables systematic exploration of the 2-methyl effect on antimycobacterial potency, potentially yielding derivatives with improved therapeutic indices.

Synthetic Intermediate for Prodrug Derivatives

The carboxylic acid functionality of 2-methyl-4-n-propoxybenzoic acid enables straightforward derivatization to esters, amides, and anhydrides . Its 4 rotatable bonds and moderate TPSA (46.5 Ų) suggest that ester prodrugs would retain drug-like physicochemical properties while modulating the ionization state of the carboxylic acid. This compound serves as a versatile building block for libraries of alkoxybenzoic acid derivatives in medicinal chemistry and agrochemical discovery programs.

Comparative Physicochemical Profiling for ADME

The target compound and 4-isobutoxybenzoic acid are constitutional isomers (both C₁₁H₁₄O₃, MW 194.23) but differ in alkoxy chain topology (linear n-propoxy vs. branched isobutoxy) and ortho-substitution [4]. These structural differences are predicted to produce distinct phase I metabolism profiles (O-dealkylation rates) and plasma protein binding characteristics. Paired procurement of both isomers enables comparative in vitro ADME studies that can inform the design of metabolically stable 4-alkoxybenzoic acid derivatives.

Application
Selection Property
Validation Focus
PPARα pathway modulation studies
2-Methyl substitution pattern and intermediate lipophilicity
PPARα isoform selectivity vs PPARγ context
Antimycobacterial screening studies
Unexplored ortho-methyl SAR vector
Lipophilicity-dependent antimycobacterial potency
Synthetic intermediate for ester/amide libraries
Carboxylic acid derivatization handle and drug-like TPSA
Physicochemical properties of prodrug candidates
Comparative ADME profiling with isomers
Linear vs branched alkoxy chain topology
Phase I metabolic stability and plasma protein binding
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